molecular formula C8H11NO2 B1362666 O-(2-Phenoxyethyl)hydroxylamine CAS No. 73941-29-4

O-(2-Phenoxyethyl)hydroxylamine

Cat. No.: B1362666
CAS No.: 73941-29-4
M. Wt: 153.18 g/mol
InChI Key: HWKGEDJHAMSGKI-UHFFFAOYSA-N
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Description

O-(2-Phenoxyethyl)hydroxylamine is an organic compound with the molecular formula C8H11NO2. It is a hydroxylamine derivative where the hydroxylamine group is bonded to a 2-phenoxyethyl moiety. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2-Phenoxyethyl)hydroxylamine typically involves the O-alkylation of hydroxylamine with 2-phenoxyethyl halides. One common method includes the reaction of hydroxylamine hydrochloride with 2-phenoxyethyl bromide in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar O-alkylation reactions, optimized for higher yields and purity. The process may involve continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

O-(2-Phenoxyethyl)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to amines.

    Substitution: It participates in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reactions often involve halides or tosylates as substrates, with bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include nitroso compounds, primary amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

O-(2-Phenoxyethyl)hydroxylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.

    Medicine: It is explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-(2-Phenoxyethyl)hydroxylamine involves its interaction with various molecular targets. It can act as a nucleophile, participating in substitution reactions. The hydroxylamine group can form stable complexes with metal ions, influencing catalytic processes. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile compound in redox chemistry .

Comparison with Similar Compounds

Similar Compounds

    Phenoxyethanol: Similar in structure but lacks the hydroxylamine group.

    Hydroxylamine: Contains the hydroxylamine group but lacks the phenoxyethyl moiety.

    2-Phenoxyethylamine: Similar structure but with an amine group instead of hydroxylamine.

Uniqueness

O-(2-Phenoxyethyl)hydroxylamine is unique due to the presence of both the phenoxyethyl and hydroxylamine groups, which confer distinct reactivity and versatility in chemical reactions. This dual functionality makes it valuable in various synthetic and research applications .

Properties

IUPAC Name

O-(2-phenoxyethyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c9-11-7-6-10-8-4-2-1-3-5-8/h1-5H,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKGEDJHAMSGKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90224632
Record name Hydroxylamine, O-(2-phenoxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90224632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73941-29-4
Record name O-(2-Phenoxyethyl)hydroxylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73941-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxylamine, O-(2-phenoxyethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073941294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxylamine, O-(2-phenoxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90224632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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